molecular formula C20H19BrO8 B11060815 (6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone

(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone

Cat. No.: B11060815
M. Wt: 467.3 g/mol
InChI Key: WYCAVTDVMLMKGF-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the sources I accessed.
    • further research may reveal additional information.
  • Chemical Reactions Analysis

    • The compound likely undergoes various reactions, including oxidation , reduction , and substitution .
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed would vary based on the reaction pathway.
  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism remains elusive due to limited data.
    • Further studies are needed to identify molecular targets and pathways involved.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct comparisons or a list of similar compounds.
    • its unique structure—combining benzodioxole and oxiran functionalities—sets it apart.

    Remember that this compound’s detailed information might be scarce, but I encourage you to explore additional scientific literature for more insights

    Properties

    Molecular Formula

    C20H19BrO8

    Molecular Weight

    467.3 g/mol

    IUPAC Name

    (6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone

    InChI

    InChI=1S/C20H19BrO8/c1-23-10-6-5-9(7-11(10)24-2)15-18(29-15)14(22)12-13(21)17(26-4)20-19(16(12)25-3)27-8-28-20/h5-7,15,18H,8H2,1-4H3

    InChI Key

    WYCAVTDVMLMKGF-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)C2C(O2)C(=O)C3=C(C4=C(C(=C3Br)OC)OCO4)OC)OC

    Origin of Product

    United States

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